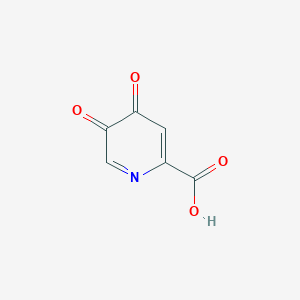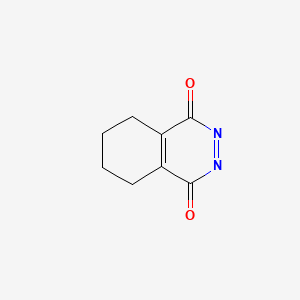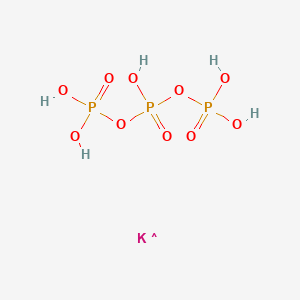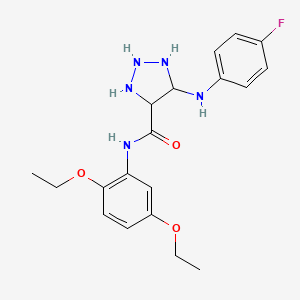
4,5-Dioxopyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dioxopyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with two oxo groups at positions 4 and 5, and a carboxylic acid group at position 2. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dioxopyridine-2-carboxylic acid typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-carboxypyridine using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Another approach involves the cyclization of appropriate precursors under oxidative conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and achieving high yields.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dioxopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex pyridine derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding dihydroxypyridine derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyridines, dihydroxypyridines, and other functionalized pyridine derivatives.
Applications De Recherche Scientifique
4,5-Dioxopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Dioxopyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2,4-dicarboxylic acid: Similar structure but with carboxylic acid groups at positions 2 and 4.
4,5-Dihydroxypyridine-2-carboxylic acid: Similar structure but with hydroxyl groups instead of oxo groups at positions 4 and 5.
Pyridine-2,5-dicarboxylic acid: Similar structure but with carboxylic acid groups at positions 2 and 5.
Uniqueness
4,5-Dioxopyridine-2-carboxylic acid is unique due to the presence of both oxo groups and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate for the synthesis of various derivatives.
Propriétés
Formule moléculaire |
C6H3NO4 |
|---|---|
Poids moléculaire |
153.09 g/mol |
Nom IUPAC |
4,5-dioxopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3NO4/c8-4-1-3(6(10)11)7-2-5(4)9/h1-2H,(H,10,11) |
Clé InChI |
FICYCVBJCKBFIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=O)C1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12344319.png)
![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B12344326.png)


![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B12344351.png)








